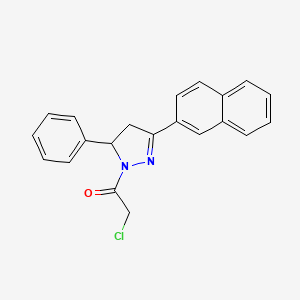

2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone

CAS No.: 380196-86-1

Cat. No.: VC17533971

Molecular Formula: C21H17ClN2O

Molecular Weight: 348.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380196-86-1 |

|---|---|

| Molecular Formula | C21H17ClN2O |

| Molecular Weight | 348.8 g/mol |

| IUPAC Name | 2-chloro-1-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |

| Standard InChI | InChI=1S/C21H17ClN2O/c22-14-21(25)24-20(16-7-2-1-3-8-16)13-19(23-24)18-11-10-15-6-4-5-9-17(15)12-18/h1-12,20H,13-14H2 |

| Standard InChI Key | NAIOBCWYOBIMQD-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C(=O)CCl)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-chloro-1-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone, reflects its bicyclic architecture: a dihydropyrazole core (positions 3 and 5 substituted with phenyl and naphthalen-2-yl groups, respectively) linked to a chloroethanone group at position 1. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 380196-86-1 |

| Molecular Formula | C₂₁H₁₇ClN₂O |

| Molecular Weight | 348.8 g/mol |

| SMILES | C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C(=O)CCl)C4=CC=CC=C4 |

| InChI Key | NAIOBCWYOBIMQD-UHFFFAOYSA-N |

The naphthalen-2-yl group contributes aromatic bulk, while the chloroethanone moiety introduces electrophilic reactivity, suggesting potential for nucleophilic substitution or cross-coupling reactions .

Spectroscopic and Computational Data

Though experimental spectra are unavailable, analogous pyrazolines exhibit distinctive IR absorptions for C=O (1,680–1,710 cm⁻¹) and C-Cl (550–750 cm⁻¹) groups . Computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the ketone and aryl groups . The dihydropyrazole ring likely adopts a half-chair conformation, minimizing steric strain between substituents .

Synthesis and Reaction Pathways

Optimization and Yield Considerations

Key parameters for maximizing yield include:

Purification typically involves recrystallization from ethanol/water mixtures, yielding solids with >75% purity .

Comparative Analysis with Structural Analogs

The target compound’s naphthalen-2-yl group may enhance lipid solubility compared to furan-containing analogs, potentially improving bioavailability .

Challenges and Future Directions

Synthetic Limitations

-

Steric Hindrance: Bulky naphthalen-2-yl and phenyl groups may slow cyclization kinetics .

-

Byproduct Formation: Competing reactions at the keto-chloro site require precise temperature control.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume